5-(4-bromo-2,3-dimethylphenyl)oxazole
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Overview
Description
5-(4-bromo-2,3-dimethylphenyl)oxazole is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromo-2,3-dimethylphenyl)oxazole typically involves the reaction of 4-bromo-2,3-dimethylbenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method involves the use of a condensation reaction where the aldehyde group reacts with an amine or nitrile to form the oxazole ring . The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require heating to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-bromo-2,3-dimethylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonates.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are often used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
5-(4-bromo-2,3-dimethylphenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 5-(4-bromo-2,3-dimethylphenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-chloro-2,3-dimethylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine.
5-(4-fluoro-2,3-dimethylphenyl)oxazole: Contains a fluorine atom instead of bromine.
5-(4-iodo-2,3-dimethylphenyl)oxazole: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in 5-(4-bromo-2,3-dimethylphenyl)oxazole imparts unique reactivity and properties compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions, making it distinct in its applications and effects .
Properties
IUPAC Name |
5-(4-bromo-2,3-dimethylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-8(2)10(12)4-3-9(7)11-5-13-6-14-11/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDQOQCDVCXTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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